

Technical Support Center: Minimizing Carryover in Trimethoprim HPLC Analysis

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Compound of Interest

Compound Name: 4-Hydroxy Trimethoprim-d9

Cat. No.: B15144458

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Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals to address and minimize analyte carryover during the analysis of Trimethoprim.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and how does it manifest in my chromatogram?

A1: HPLC carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection containing a high concentration of the analyte.^{[1][2]} This occurs when residual analyte from a previous injection contaminates the subsequent run.^[3] Manifestations of carryover include:

- Unexpected peaks in blank injections.^[3]
- Inaccurate and inconsistent quantification, particularly for low-concentration samples.^[3]
- False positives in trace analysis.^[3]

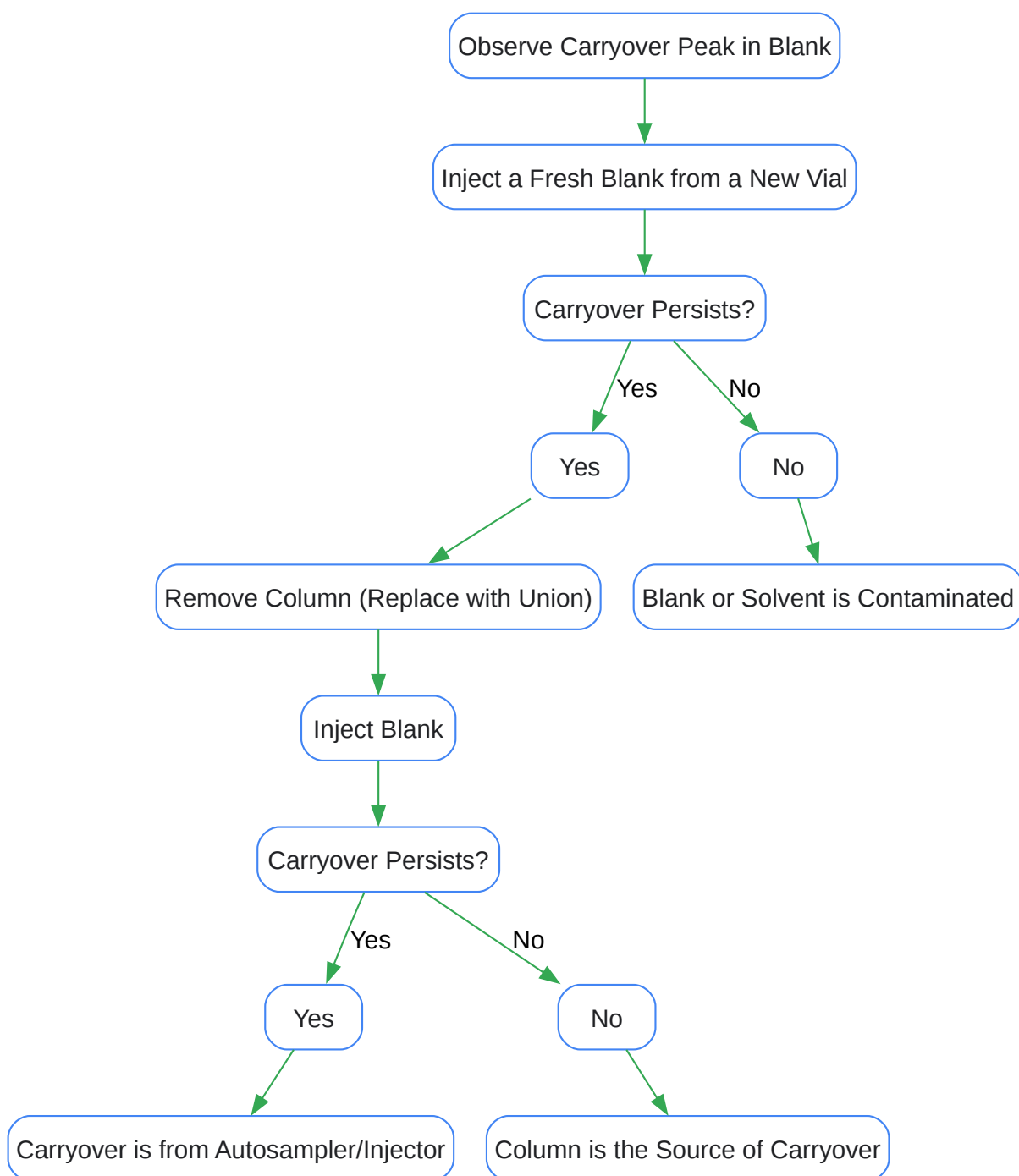
Q2: What are the primary sources of carryover in an HPLC system?

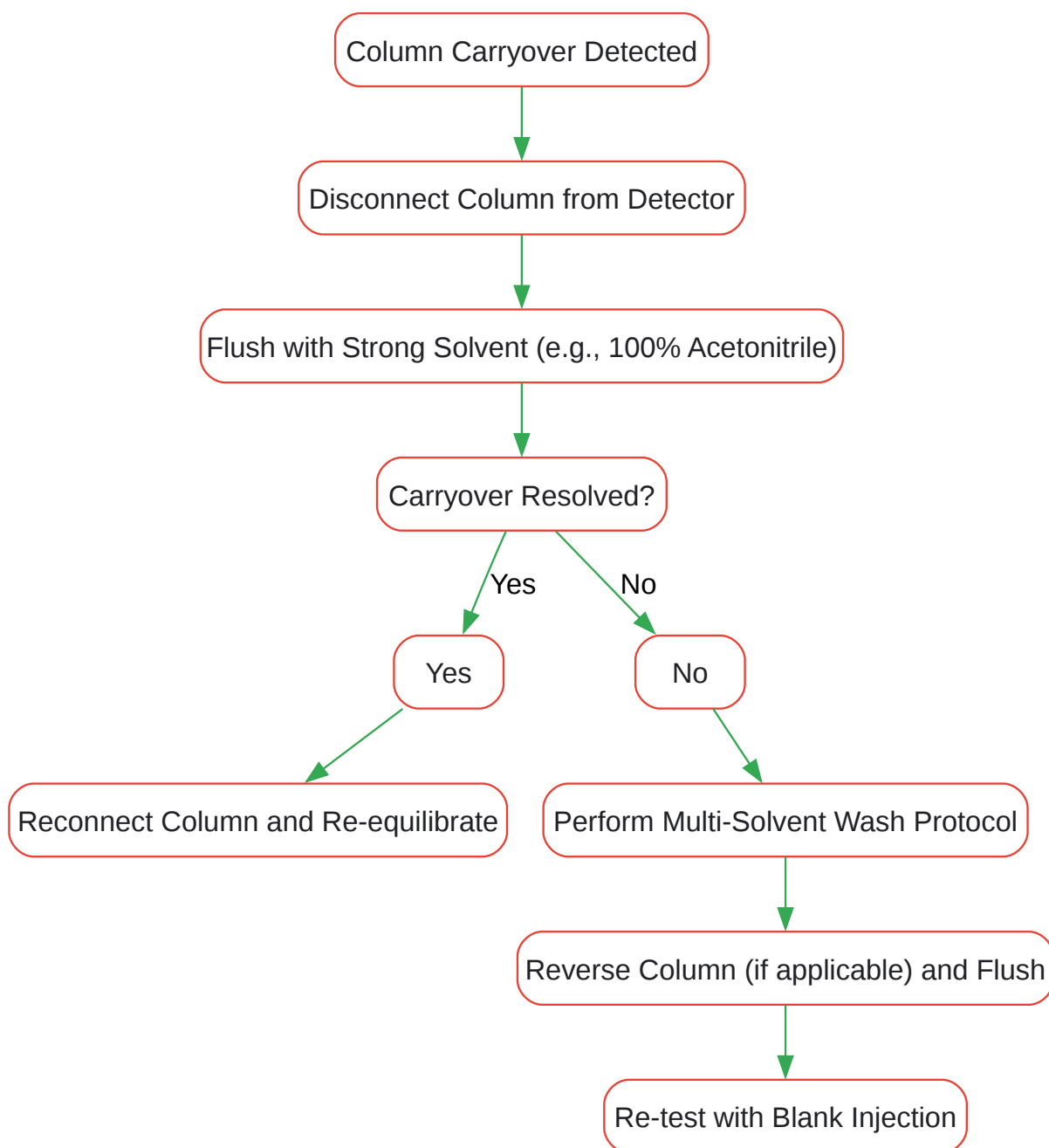
A2: Carryover can originate from several components of the HPLC system. The most common sources include:

- Autosampler and Injection Valve: Residual sample can adhere to the needle, needle seat, and rotor seals of the injection valve.[\[4\]](#)[\[5\]](#) Worn seals and rotor grooves can trap and later release the sample.[\[4\]](#)[\[5\]](#)
- Column: Overloading the column with a high concentration of the sample can lead to the column "bleeding" the analyte in subsequent runs.[\[4\]](#)[\[5\]](#) Insufficient column flushing between injections can also contribute to this issue.[\[5\]](#)
- Tubing and Fittings: Improperly connected fittings can create dead volumes where the sample can be trapped.[\[1\]](#)
- Contaminated Vials and Caps: Leachables from vial caps or improperly cleaned vials can introduce contaminants.[\[3\]](#)

Q3: How can I identify the source of the carryover in my system?

A3: A systematic approach is crucial for identifying the source of carryover. The following workflow can help pinpoint the issue:





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